2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide
Description
2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group attached to a 5-isoxazole ring bearing a branched alkenyl substituent (2-methylpent-4-en-2-yl). Its molecular formula is C₁₈H₂₄N₂O₄, with a molecular weight of 332.39 g/mol . While structurally similar to the herbicide isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide), the substituent on the isoxazole ring differs: the target compound features a pentenyl group, whereas isoxaben has a fully saturated 3-methylpentan-3-yl group . This difference may influence physicochemical properties and biological activity.
The compound’s synthesis involves coupling a substituted isoxazole-5-amine with 2,6-dimethoxybenzoyl chloride under standard amidation conditions . Its crystal structure, determined via X-ray diffraction (using programs like SHELXL ), reveals key hydrogen-bonding interactions between the amide carbonyl and methoxy oxygen atoms, stabilizing the molecular conformation .
Properties
CAS No. |
82558-65-4 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-6-10-18(2,3)14-11-15(24-20-14)19-17(21)16-12(22-4)8-7-9-13(16)23-5/h6-9,11H,1,10H2,2-5H3,(H,19,21) |
InChI Key |
PUWQIXJRGVMXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Dimethoxy Groups: The dimethoxy groups are typically introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-(3-(2-methylpent-4-en-2-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways responsible for chitin production . This inhibition is achieved through binding to the active site of chitin synthase enzymes, thereby preventing the formation of chitin, which is essential for the exoskeleton of insects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The branched alkyl/alkenyl substituents (e.g., 3-methylpentan-3-yl in isoxaben) enhance hydrophobicity (logP = 3.1) and membrane permeability, critical for herbicidal activity . Aromatic substituents (e.g., 4-chlorophenyl in ’s compound) shift activity toward chitin synthesis inhibition, likely due to π-π interactions with insect enzyme targets .
Synthetic Accessibility :
- Isoxaben and its analogues are synthesized via nucleophilic substitution or coupling reactions. The alkenyl-substituted target compound may require specialized protection-deprotection steps to preserve the double bond during synthesis .
Regulatory Status: Isoxaben is approved in the EU (MRL = 0.01–0.1 mg/kg) for pre-emergent weed control .
Quantitative Structure-Activity Relationship (QSAR) Insights
A Hansch-Fujita analysis of benzamide derivatives () highlights:
- Hydrophobic substituents (π > 1.5) correlate with enhanced chitin synthesis inhibition.
- Electron-withdrawing groups (e.g., Cl on phenyl) improve binding to insect enzymes but reduce herbicidal selectivity .
- The target compound’s alkenyl group may introduce steric hindrance, reducing affinity for cellulose synthase compared to isoxaben’s compact alkyl group .
Physicochemical Properties
Biological Activity
2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide is a synthetic compound that has garnered attention in the field of pharmacology and agricultural chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on chitin synthesis inhibition, insecticidal activity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 320.40 g/mol. The presence of methoxy groups and an oxazole ring contributes to its biological activity.
Chitin Synthesis Inhibition
One of the primary biological activities of this compound is its ability to inhibit chitin synthesis in insects. This is particularly relevant for pest control in agriculture.
Case Study: Inhibition against Chilo suppressalis
Research indicates that this compound exhibits significant larvicidal activity against the rice stem borer (Chilo suppressalis). A quantitative structure–activity relationship (QSAR) analysis showed that the hydrophobicity and electronic effects of substituents on the phenyl moiety are crucial for enhancing larvicidal efficacy .
Table 1: Inhibitory Activity of this compound
| Compound | pIC50 Value | Insect Species | Mechanism of Action |
|---|---|---|---|
| 1 | 4.5 | Chilo suppressalis | Chitin synthesis inhibition |
| 2 | 4.0 | Spodoptera litura | Chitin synthesis inhibition |
| 3 | 3.8 | Bombyx mori | Chitin synthesis inhibition |
Note: pIC50 values indicate the negative logarithm of the IC50 value, representing the potency of the compound .
The mechanism through which this compound inhibits chitin synthesis involves interference with the enzymatic pathways responsible for chitin production in insect integuments. The introduction of electron-donating groups enhances this activity by increasing the compound's reactivity towards target enzymes involved in chitin polymerization.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxazole ring and the benzamide moiety significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring can either enhance or diminish larvicidal properties. The introduction of larger or more hydrophobic substituents tends to improve insecticidal efficacy due to increased interaction with lipid membranes in insect cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
